N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide
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Overview
Description
N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group, a cyclopropyl group, and multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole rings: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the trifluoromethyl group: This is often done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropyl group addition: This step may involve cyclopropanation reactions using diazo compounds or cyclopropyl carbenes.
Oxazole ring formation: This can be accomplished through cyclization reactions involving nitriles and α-haloketones.
Final coupling: The final step involves coupling the synthesized intermediates using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:
Optimization of reaction conditions: Using high-throughput screening to identify the best solvents, temperatures, and catalysts.
Scale-up of reactions: Employing continuous flow reactors to enhance reaction efficiency and safety.
Purification processes: Utilizing techniques such as crystallization, distillation, and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Employed in studies to understand its interactions with enzymes or receptors.
Industrial Applications: Utilized in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of N-{4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation.
Properties
Molecular Formula |
C23H21F3N6O2 |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
N-[4-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]-3-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C23H21F3N6O2/c1-3-31-13(2)17(12-27-31)18-10-20(34-30-18)22(33)28-15-6-8-16(9-7-15)32-19(14-4-5-14)11-21(29-32)23(24,25)26/h6-12,14H,3-5H2,1-2H3,(H,28,33) |
InChI Key |
PSJFNGKWCSIZEP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)C2=NOC(=C2)C(=O)NC3=CC=C(C=C3)N4C(=CC(=N4)C(F)(F)F)C5CC5)C |
Origin of Product |
United States |
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